Sodium metaphosphate

Übersicht

Beschreibung

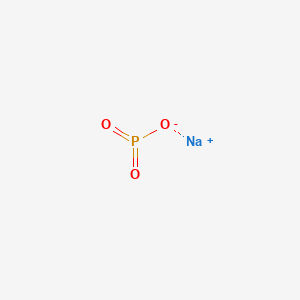

Sodium metaphosphate is a small polymer, usually 3 to 20 units, of sodium phosphate . It is typically a mixture of metaphosphates, of which the hexamer is one . It is a white solid that dissolves in water .

Synthesis Analysis

Sodium metaphosphate can be synthesized by a solid-state method . Another method involves a one-step thermal synthesis from sodium chloride and 85 wt % orthophosphoric acid .Molecular Structure Analysis

The molecular structure of Sodium metaphosphate is NaO3P . Sodium hexametaphosphate, a related compound, has the molecular structure Na6[(PO3)6] .Chemical Reactions Analysis

Sodium hexametaphosphate, a related compound, hydrolyzes in aqueous solution, particularly under acidic conditions, to sodium trimetaphosphate and sodium orthophosphate .Physical And Chemical Properties Analysis

Sodium metaphosphate has a molecular weight of 101.9617 . It has a density of 2.181 and melts at 600 °C .Wissenschaftliche Forschungsanwendungen

Hybrid Composites Preparation

Sodium metaphosphate is used in the fabrication of homogeneous, monophasic sodium metaphosphate and polyethylene glycol hybrid composites . This process is achieved via coacervation in an aqueous solution. After separation and drying, an amorphous plastic solid is formed, composed mostly of hydrated sodium phosphate moieties amalgamated with polyethylene glycol chains .

Gamma-Ray Shielding

Sodium metaphosphate-tungsten trioxide glasses have been studied for their gamma-ray shielding properties . The glasses have been found to possess maximum mass attenuation coefficients at all gamma-ray energies investigated. The sample with the highest WO3 content mole% has achieved the minimum values in terms of half value layer (HVL) and mean free path (MFP) .

Calcium Signaling Inducer

A six-chain form of sodium metaphosphate, sodium hexametaphosphate (SHMP), is believed to have no physiological functions in mammalian cells. However, studies have explored the possible effects of SHMP on mammalian cells, using mouse oocytes, which are useful for observing various spatiotemporal intracellular changes .

Salt Reduction in Food Products

Sodium metaphosphate, commonly referred to as salt or sodium, is a longstanding essential ingredient used in food processing and preservation . It enhances flavor and taste appeal, builds texture (consistency and mouthfeel), and prevents spoilage .

Traditional Chinese Medicine

In traditional Chinese medicine, sodium metaphosphate is used in external treatment methods . Ancient Chinese medical books and various modern research materials on sodium metaphosphate and the relevant theories of modern pharmacology have been studied to explore these application methods and therapeutic effects .

Energy Storage

Sodium metaphosphate is considered a candidate material for thermochemical material (TCM)-based energy storage . It is suitable for building applications, charging at temperatures < 90°C and discharging at temperatures 30–55°C for space and water heating .

Safety and Hazards

Wirkmechanismus

Target of Action

Sodium metaphosphate, also known as Kurrol’s salt, is a high molecular weight, long-chain polyphosphate . It is a white crystalline powder that is soluble in inorganic acids, potassium chloride, and ammonium chloride solutions . The primary targets of sodium metaphosphate are metal ions, particularly calcium and magnesium . It has the ability to form soluble complexes with these metal ions, which is why it is often used as a water softener .

Mode of Action

Sodium metaphosphate interacts with its targets by forming soluble complexes. This interaction is due to the compound’s ability to chelate metal ions . Chelation involves the formation of multiple bonds between a polydentate (multiple-bond-forming) ligand and a single central atom. In this case, the sodium metaphosphate acts as the ligand and the metal ions as the central atom .

Biochemical Pathways

The biochemical pathways affected by sodium metaphosphate primarily involve the metabolism of metal ions. By forming soluble complexes with metal ions, sodium metaphosphate can affect the availability of these ions for various biochemical processes . For instance, by chelating calcium ions, it can influence processes such as signal transduction, muscle contraction, and blood clotting, all of which depend on calcium .

Pharmacokinetics

Food and Drug Administration .

Result of Action

The primary result of sodium metaphosphate’s action is the formation of soluble complexes with metal ions. This can soften water by removing calcium and magnesium ions, prevent corrosion by chelating metal ions, and stabilize foods by binding to and sequestering metal ions .

Action Environment

The action of sodium metaphosphate can be influenced by various environmental factors. For instance, its solubility and therefore its ability to form complexes with metal ions can be affected by the pH and temperature of the solution . Furthermore, the presence of other ions can also influence its action, as they can compete with the target metal ions for complex formation .

Eigenschaften

InChI |

InChI=1S/Na.HO3P/c;1-4(2)3/h;(H,1,2,3)/q+1;/p-1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQMNWCRSESPIJM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P(=O)=O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NaO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10124-56-8 (Parent) | |

| Record name | Metaphosphoric acid, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014550211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6040244 | |

| Record name | Sodium metaphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.962 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid, practically insoluble in water; [Merck Index] | |

| Record name | Sodium metaphosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7133 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

White powder. Practically insol in water and in aq solns of pyrophosphates and hexametaphosphates. Sol in mineral acids. Does not form complexes with Fe(II), Fe(III), U(IV) salts. /Maddrell's salt (polymeric sodium metaphosphate)/, Sol in water (pH adjusted to 8-8.6). Insol in organic solvents. Possess dispersing and deflocculating properties, coagulate albumins, and inhibit the crystallinization of slightly sol compds such as calcium carbonate and calcium sulfate. /Glassy sodium metaphosphate; Graham's salt/ | |

| Record name | SODIUM METAPHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5055 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Sodium metaphosphate | |

CAS RN |

10361-03-2, 14550-21-1, 10124-56-8, 50813-16-6 | |

| Record name | Sodium metaphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010361032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metaphosphoric acid, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014550211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metaphosphoric acid (HPO3), sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium metaphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium metaphosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.299 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Metaphosphoric acid, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.600 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Metaphosphoric acid, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.071 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sodium metaphosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.699 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM METAPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/532IUT7IRV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM METAPHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5055 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Q & A

Q1: How does sodium metaphosphate disperse soils for mechanical analysis?

A1: Sodium metaphosphate acts as a deflocculating agent in soil analysis. It achieves this by replacing cations, especially calcium, from the soil's exchange complex with sodium. This exchange is driven by the formation of highly undissociated sodium calcium metaphosphate complexes, effectively removing free calcium ions and preventing their re-association with soil particles. [, ]

Q2: Can sodium metaphosphate affect the viscosity and density of soil suspensions used in mechanical analysis?

A2: Yes, the presence of sodium metaphosphate can significantly alter both the viscosity and density of soil suspensions compared to water, which is typically assumed in standard methods. Correction factors for both viscosity and density are recommended for accurate analysis. []

Q3: What is the molecular structure of sodium metaphosphate?

A3: Sodium metaphosphate exists as a long-chain polymer of phosphate units, (NaPO3)n. The "n" denotes a variable number of repeating units, reflecting the polymeric nature of the compound. [, ]

Q4: What is known about the structure of sodium trimetaphosphate in its crystalline form?

A4: Studies using 31P Nuclear Magnetic Resonance (NMR) spectroscopy, specifically Magic Angle Spinning (MAS) and Double Quantum Filtered MAS techniques, have confirmed the presence of two distinct phosphorus sites in crystalline sodium trimetaphosphate, aligning with its crystal structure. []

Q5: How can 17O NMR spectroscopy be used to characterize the structure of sodium metaphosphate glass?

A5: 17O NMR, encompassing static echoes, MAS, and MQ-MAS spectra, provides valuable insights into the structure of sodium metaphosphate glass by distinguishing between bridging and non-bridging oxygen atoms in the phosphate network. []

Q6: How stable is sodium metaphosphate in aqueous solutions?

A6: While generally stable, the stability of sodium metaphosphate solutions can be influenced by factors like pH, temperature, and the presence of other ions. For instance, in the context of soil analysis, the age of the sodium metaphosphate solution can impact its effectiveness as a dispersing agent. []

Q7: Can sodium metaphosphate be used to modify the properties of other materials?

A8: Yes, sodium metaphosphate can be incorporated into various materials to modify their properties. For example, it has been used to enhance the compressive strength of vermiculite-based heat insulators by reacting with magnesium oxide in vermiculite. [, ]

Q8: Does sodium metaphosphate exhibit catalytic activity?

A9: While sodium metaphosphate itself might not be a traditional catalyst, its ability to form complexes and interact with metal ions can influence reaction pathways. This characteristic is evident in its use for dissolving chromite ores during platinum-group element extraction, a process where it enhances the solubility of chromite, facilitating the recovery of valuable metals. [, ]

Q9: Have computational methods been used to study sodium metaphosphate?

A10: Yes, computational chemistry techniques, particularly molecular dynamics simulations, have been employed to study the distribution of NMR parameters in sodium metaphosphate glass, offering insights into its structural characteristics at the atomic level. []

Q10: How does the chain length of sodium metaphosphate polymers affect its properties?

A11: The chain length of sodium metaphosphate polymers can significantly influence their physical and chemical properties. For example, shorter chains tend to have higher solubility and reactivity compared to longer chains. []

Q11: Are there strategies to enhance the stability of sodium metaphosphate formulations?

A12: Factors like pH, temperature, and the presence of other ingredients can impact the stability of sodium metaphosphate formulations. Strategies like optimizing pH, controlling storage temperature, and selecting compatible excipients can help enhance stability. []

Q12: What is known about the toxicity of sodium metaphosphate?

A13: Sodium metaphosphate has been the subject of safety assessments for its use in various applications. While generally considered safe at low concentrations, high doses can lead to adverse effects, primarily related to calcium chelation and its impact on kidneys and bones. [, ]

Q13: What safety considerations should be taken into account when using sodium metaphosphate in food applications?

A14: Given its calcium-binding properties, the use of sodium metaphosphate as a food additive requires careful consideration of potential impacts on calcium absorption and overall dietary intake. Regulatory bodies establish acceptable daily intake levels to ensure consumer safety. [, ]

Q14: What is the environmental fate of sodium metaphosphate?

A16: Sodium metaphosphate can undergo hydrolysis in the environment, breaking down into phosphates. The environmental impact of released phosphates depends on the receiving environment and its sensitivity to nutrient enrichment. []

Q15: Are there alternative compounds with similar properties to sodium metaphosphate?

A17: Yes, other phosphates, such as sodium tripolyphosphate and sodium hexametaphosphate, share some similarities with sodium metaphosphate in terms of their chelating and dispersing properties. The choice of the most suitable compound depends on the specific application and desired characteristics. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,6-Diphenylbicyclo[3.1.0]hex-3-en-2-one](/img/structure/B79883.png)

![3-[(3-Methoxy-phenyl)-methyl-amino]-propionic acid](/img/structure/B79892.png)

![Benzoic acid, 2,4-bis[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B79897.png)